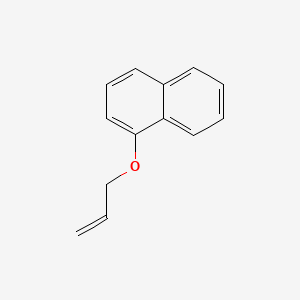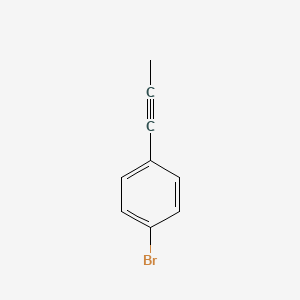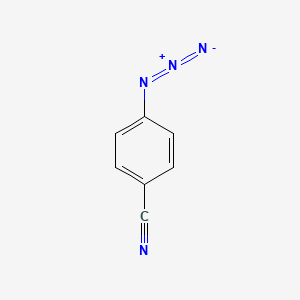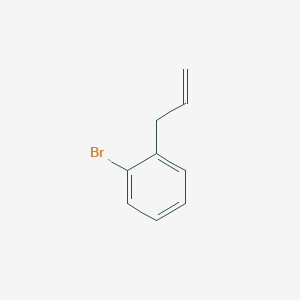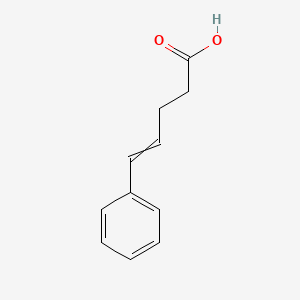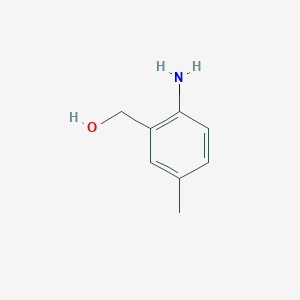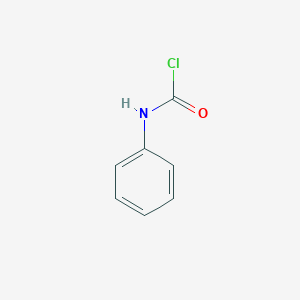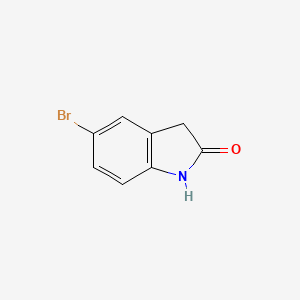
5-Bromooxindol
Übersicht
Beschreibung
5-Bromooxindole, also known as 5-Bromo-2-oxindole, is a brominated derivative of oxindole. It is a heterocyclic compound with the molecular formula C8H6BrNO. This compound is characterized by the presence of a bromine atom at the 5-position of the oxindole ring, which imparts unique chemical and physical properties to the molecule. 5-Bromooxindole is an important intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuff industries .
Wissenschaftliche Forschungsanwendungen
5-Bromooxindole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
Target of Action
It is known that 5-bromooxindole is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The specific targets would depend on the final compound that 5-Bromooxindole is synthesized into.
Biochemical Pathways
They can exhibit antitumor, antibacterial, antiviral, or antifungal activities . The exact pathways affected would depend on the specific derivative of 5-Bromooxindole and its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromooxindole. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability. Furthermore, the biological environment, including the presence of specific enzymes or transport proteins, can also influence its action and efficacy .
Biochemische Analyse
Biochemical Properties
5-Bromooxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 5-Bromooxindole has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of 5-Bromooxindole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromooxindole has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 5-Bromooxindole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 5-Bromooxindole can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding how the compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromooxindole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromooxindole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 5-Bromooxindole has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 5-Bromooxindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 5-Bromooxindole can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
5-Bromooxindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 5-Bromooxindole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
5-Bromooxindole’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, 5-Bromooxindole may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromooxindole involves the bromination of oxindole. The reaction typically uses bromine (Br2) as the brominating agent and is carried out under basic conditions. The process can be summarized as follows:
- Dissolve oxindole in a suitable solvent such as acetonitrile or ethanol.
- Add bromine slowly to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the bromination is complete.
- Isolate the product by filtration and purify it by recrystallization .
Another method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This method is often preferred due to its milder reaction conditions and higher selectivity:
- Dissolve oxindole in a solvent such as dimethylformamide (DMF).
- Add N-Bromosuccinimide to the solution and stir at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, isolate the product by filtration and purify it by recrystallization .
Industrial Production Methods
Industrial production of 5-Bromooxindole typically involves large-scale bromination processes using similar methods as described above. The choice of brominating agent and solvent may vary depending on the specific requirements of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product. The isolated product is then subjected to further purification steps such as recrystallization or chromatography to ensure its quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromooxindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The oxindole ring can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The carbonyl group in the oxindole ring can be reduced to form indoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include 5-azidooxindole, 5-cyanooxindole, and 5-aminooxindole.
Oxidation: Products include 5-bromo-3-hydroxyoxindole and 5-bromo-3-oxoindole.
Reduction: Products include 5-bromoindoline and 5-bromo-2,3-dihydroindole.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorooxindole: Similar to 5-Bromooxindole but with a chlorine atom at the 5-position. It has different reactivity and applications due to the difference in halogen atoms.
5-Iodooxindole: Contains an iodine atom at the 5-position. It is more reactive than 5-Bromooxindole due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
5-Fluorooxindole: Contains a fluorine atom at the 5-position.
Uniqueness of 5-Bromooxindole
5-Bromooxindole is unique due to the specific properties imparted by the bromine atom. Bromine is larger and less electronegative than chlorine and fluorine, leading to different reactivity and interaction with other molecules. This makes 5-Bromooxindole a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Eigenschaften
IUPAC Name |
5-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNAEVMZXIKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346323 | |
| Record name | 5-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-78-4 | |
| Record name | 5-Bromo-2-oxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20870-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)

